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molecular formula C11H14N2O2 B8745579 6-(Cyclopentylamino)nicotinic acid

6-(Cyclopentylamino)nicotinic acid

Cat. No. B8745579
M. Wt: 206.24 g/mol
InChI Key: NTZIBYIWQQIOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466283B2

Procedure details

6-Fluoronicotinic acid (300 mg, 2.13 mmol) and cyclopentylamine (0.84 mL, 8.50 mmol) were combined in anhydrous THF (5 mL) and triethylamine (0.59 mL, 4.25 mmol). The mixture was heated at 60° C. for 3 days. The mixture was concentrated under reduced pressure, and the residue was suspended in water. The aqueous mixture was brought to pH 3 with phosphoric acid. The resulting precipitate was collected by vacuum filtration, washed with water, and dried in a vacuum oven for 1 h at 50° C. to give the title compound as a solid (63 mg, 14%): HPLC MS RT=1.14 min, MH+=207.2; 1H NMR (DMSO-d6) δ: 12.29 (1H, broad s), 8.50 (1H, d), 7.73 (1H, dd), 7.29 (1H, d), 6.42 (1H, d), 4.16 (1H, broad s), 1.90 (2H, m), 1.67 (2H, m), 1.53 (2H, m), 1.43 (2H, m).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
14%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH:11]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C1COCC1>[CH:11]1([NH:16][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
C1(CCCC1)N
Step Three
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 1 h at 50° C.
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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